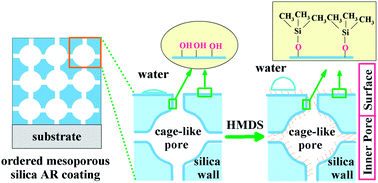Effect of post-treatment on ordered mesoporous silica antireflective coating
RSC Advances Pub Date: 2014-10-03 DOI: 10.1039/C4RA06788F
Abstract
Ordered mesoporous silica coating used as an optical antireflective (AR) coating was successfully prepared using tetraethyl orthosilicate as a precursor in the direction of surfactant F127. After various post-treatments, the effect of optical, surface and structural properties on ordered mesoporous silica AR coating was investigated. Ammonia vapor treated ordered mesoporous AR coating showed high transmittance of 99.99% on a quartz substrate. After hexamethyldisilazane (HMDS) treatment, the contact angle with water increased from 7° to 88°. The in situ grazing incident small angle X-ray scattering (GISAXS) was used to investigated the structure evolution of the ordered mesoporous silica coating during the calcination process. The results indicated that the mesopores in the coating constructed a Fmmm orthorhombic symmetry structure with (010) planes parallel to the substrate. The silica network contracted along the direction vertical to the substrate during calcination to remove the template, while in the direction parallel to the substrate, the shrinkage was hindered by the adhesion of the coating. In addition, the Fmmm orthorhombic symmetry structure was maintained after various post-treatments.

Recommended Literature
- [1] A combined vacuum ultraviolet laser and synchrotron pulsed field ionization study of BCl3†
- [2] 3D mesoporous structure assembled from monoclinic M-phase VO2 nanoflakes with enhanced thermochromic performance†
- [3] 15NH4+ ion movement inside d(G4T4G4)2 G-quadruplex is accelerated in the presence of smaller Na+ ions
- [4] 3D structure aerogels constructed by reduced graphene oxide and hollow TiO2 spheres for efficient visible-light-driven photoreduction of U(vi) in air-equilibrated wastewater†
- [5] A comprehensive study on the effect of preparation methods for Au-core@shell silica materials in room temperature oxidative amide formation†
- [6] A closer look into deep eutectic solvents: exploring intermolecular interactions using solvatochromic probes
- [7] 4,6-Bis(supermesitylphosphanylidenemethyl)dibenzofuran. Synthesis, X-ray structure and reactivity towards group 11 metals†
- [8] A {Cd4Cl2O14} cluster functionalized sandwich-type tungstoarsenate as a conformation modulator for misfolding Aβ peptides†
- [9] 3D-Printed conductive polymeric scaffolds with direct current electrical stimulation for enhanced bone regeneration
- [10] A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†










